2-Methoxy-5-phenyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-phenyltetrahydrofuran is an organic compound with the molecular formula C11H14O2 It is a heterocyclic compound containing a tetrahydrofuran ring substituted with a methoxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-phenyltetrahydrofuran can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxy tetrahydrofuran with primary amines using sulfonated multi-walled carbon nanotubes as a recyclable catalyst under ultrasound irradiation . This method offers advantages such as short reaction times, high yields, and simplicity of the procedure.
Industrial Production Methods
Industrial production methods for 2-methoxy-5-phenyltetrahydrofuran are not well-documented in the literature. the principles of green chemistry and the use of recyclable catalysts are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-phenyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The dye-sensitized photo-oxygenation in methanol leads to the formation of hemiperacetals.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often involve the use of 2-methyltetrahydrofuran as a solvent.
Major Products Formed
Oxidation: Hemiperacetals are formed as major products during the photo-oxygenation process.
Substitution: The specific products depend on the nucleophiles used in the substitution reactions.
Scientific Research Applications
2-methoxy-5-phenyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-5-phenyltetrahydrofuran involves its interaction with various molecular targets. For example, during hydrolysis, the rate-determining step involves the formation of an oxocarbocation, which then undergoes further reactions . The compound’s unique structure allows it to participate in specific chemical pathways, making it valuable for targeted applications.
Comparison with Similar Compounds
2-methoxy-5-phenyltetrahydrofuran can be compared with other similar compounds, such as:
2-ethoxy-5-phenyltetrahydrofuran: Similar in structure but with an ethoxy group instead of a methoxy group.
2-methoxy-5-phenylfuran: Lacks the tetrahydrofuran ring, making it less stable under certain conditions.
The uniqueness of 2-methoxy-5-phenyltetrahydrofuran lies in its combination of a methoxy group and a phenyl group on a tetrahydrofuran ring, which imparts specific chemical properties and reactivity.
Properties
CAS No. |
63298-04-4 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methoxy-5-phenyloxolane |
InChI |
InChI=1S/C11H14O2/c1-12-11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
InChI Key |
RBUGNMGCXSOJSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.